molecular formula C11H18N2 B11821092 (2-Aminopropyl)(2-phenylethyl)amine

(2-Aminopropyl)(2-phenylethyl)amine

Cat. No.: B11821092
M. Wt: 178.27 g/mol
InChI Key: WKOORXPJCFZZDN-UHFFFAOYSA-N
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Description

(2-Aminopropyl)(2-phenylethyl)amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of both an aminopropyl and a phenylethyl group attached to the same nitrogen atom. Phenethylamines are known for their wide range of biological activities and are found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)(2-phenylethyl)amine typically involves the reaction of 2-phenylethylamine with 2-bromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the electrophilic carbon of 2-bromopropane, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-phenylethylamine, 2-bromopropane

    Solvent: Anhydrous ethanol

    Temperature: Reflux conditions

    Catalyst: Potassium carbonate (K2CO3)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized catalysts and automated systems further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Imines or nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or sulfonylated amines

Scientific Research Applications

(2-Aminopropyl)(2-phenylethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its role in neurotransmission and potential effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Aminopropyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as a ligand for trace amine-associated receptor 1 (TAAR1), modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Methamphetamine: A powerful, highly addictive stimulant that affects the central nervous system.

Uniqueness

(2-Aminopropyl)(2-phenylethyl)amine is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N-(2-phenylethyl)propane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3

InChI Key

WKOORXPJCFZZDN-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCC1=CC=CC=C1)N

Origin of Product

United States

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